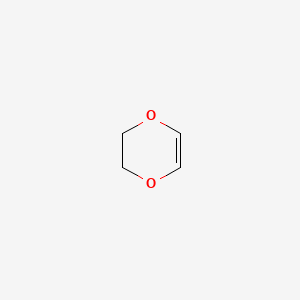

1,4-Dioxin, 2,3-dihydro-

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1,4-dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZVCIIORGCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-Dioxene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Dioxene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074714 | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-75-9 | |

| Record name | Dioxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Heterocyclic Chemistry

1,4-Dioxin (B1195391), 2,3-dihydro- is an oxygen-containing heterocyclic compound. nist.govnist.gov Its structure consists of a six-membered ring containing two oxygen atoms at the 1 and 4 positions and a single unit of unsaturation, making it a type of enol ether. nist.govorgsyn.org It is structurally related to both the fully saturated 1,4-dioxane (B91453) and the aromatic, though unstable, 1,4-dioxin. thieme-connect.de While 1,4-dioxin itself tends to be unstable and decomposes at ambient temperatures, 2,3-dihydro-1,4-dioxin is a more stable and synthetically accessible reagent. thieme-connect.de However, it still exhibits the characteristic reactivity of an unsaturated ether. thieme-connect.de

The conformation of the 2,3-dihydro-1,4-dioxin ring is non-planar. Early investigations using microwave spectroscopy, and later confirmed by computational studies, established that the molecule predominantly adopts a twisted, half-chair conformation. aip.orgiucr.orgresearcher.life This specific three-dimensional structure influences its reactivity and interactions with other molecules. The benzannulated derivative, 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.dioxin, where a benzene (B151609) ring is fused to the dioxin moiety, is a particularly prevalent scaffold in the design of biologically active compounds. ontosight.airesearchgate.net

Table 1: Physicochemical Properties of 1,4-Dioxin, 2,3-dihydro-

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dihydro-1,4-dioxin | nist.gov |

| Synonym(s) | 1,4-Dioxene; p-Dioxin, 2,3-dihydro- | nist.govnist.govorgsyn.org |

| CAS Registry Number | 543-75-9 | nist.govnist.gov |

| Molecular Formula | C₄H₆O₂ | nist.govnist.gov |

| Molecular Weight | 86.09 g/mol | nist.govnist.gov |

| Conformation | Half-chair | iucr.orgresearcher.life |

Historical Perspectives on 2,3 Dihydro 1,4 Dioxin Research

The study of 2,3-dihydro-1,4-dioxin has evolved significantly since its initial synthesis. Early preparative methods were often inefficient and not well-suited for acquiring pure material on a practical laboratory scale. orgsyn.org One of the first documented routes involved the photochlorination of p-dioxane to form a 2,3-dichloro derivative, which was then subjected to reductive dehalogenation. orgsyn.org

A notable advancement came in 1967 with the publication of an improved and more practical synthetic preparation. acs.org A widely recognized laboratory-scale synthesis involves the pyrolysis of 2-acetoxy-1,4-dioxane, which provides a reliable method for obtaining the pure reagent. orgsyn.org Following the development of accessible synthetic routes, research in the 1970s began to focus on the fundamental physicochemical properties of the molecule. A seminal 1974 study utilized microwave spectroscopy to meticulously determine its rotational constants and dipole moment, providing experimental evidence for its C2 symmetry and twisted half-chair conformation. aip.org The 1980s saw a rise in studies exploring the synthetic utility of 2,3-dihydro-1,4-dioxin, particularly its participation in photochemical cycloaddition reactions with substrates such as benzene (B151609) and various ketones, showcasing its value in constructing more elaborate molecular frameworks. rsc.orgrsc.org

Significance and Scope of Current Research Endeavors

Strategies for the Construction of the 1,4-Dioxin Ring System

The formation of the 1,4-dioxin ring is the cornerstone of synthesizing 2,3-dihydro-1,4-dioxin and its derivatives. Cyclization reactions are the most common approach, involving the formation of two ether linkages to complete the heterocyclic ring.

Cyclization strategies are diverse and can be adapted to create a wide array of substituted 2,3-dihydro-1,4-dioxin derivatives. These methods often rely on the reaction between a dielectrophile and a dinucleophile.

One of the prominent methods for synthesizing 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin derivatives involves the reaction of a 1,2-dihydroxybenzene (catechol) precursor with an epoxide or a suitable dielectrophile like 1,2-dihaloethane. ontosight.ai This reaction is a classic example of a Williamson ether synthesis, where the dihydroxybenzene acts as the dinucleophile.

The general mechanism involves the deprotonation of the hydroxyl groups of the dihydroxybenzene to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the epoxide ring, leading to its opening and the formation of a new carbon-oxygen bond. A subsequent intramolecular cyclization, where the second phenoxide attacks the other carbon of the opened epoxide, results in the formation of the 1,4-dioxin ring.

For instance, 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin can be synthesized through the condensation of 1,2-dihydroxybenzene with ethylene (B1197577) oxide. ontosight.ai Similarly, substituted derivatives can be prepared by using appropriately substituted dihydroxybenzenes and epoxides. The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the reaction.

A study on the synthesis of 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide derivatives utilized the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate to afford the cyclized ester. nih.gov This demonstrates a variation of the cyclization strategy where a dihaloalkane serves as the electrophile instead of an epoxide.

Table 1: Examples of Nucleophilic Ring-Opening and Related Cyclization Reactions This table is interactive. You can sort and filter the data.

| Dihydroxybenzene Precursor | Electrophile | Product | Reference |

|---|---|---|---|

| 1,2-Dihydroxybenzene | Ethylene oxide | 2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin | ontosight.ai |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | Methyl 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxylate | nih.gov |

Condensation reactions represent a broad category of methods for forming the 2,3-dihydro-1,4-dioxin ring. These reactions typically involve the joining of two molecules, or two parts of the same molecule, with the elimination of a small molecule such as water or a hydrogen halide. The synthesis from dihydroxybenzene and dihaloalkanes, as mentioned above, is a prime example of a condensation reaction. nih.gov

Another notable example is the Knoevenagel condensation, which has been employed in the synthesis of derivatives. For instance, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide was prepared via a Knoevenagel condensation reaction. nih.gov While this specific product is a benzoxazine (B1645224) derivative, the underlying principle of carbon-carbon bond formation through condensation is relevant to the functionalization of pre-existing dihydrodioxin rings.

The synthesis of (3-(2,3-Dihydrobenzo[B] nih.govresearchgate.netdioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol can also involve condensation reactions, utilizing starting materials that include phenyl and pyrazole (B372694) derivatives combined under acidic or basic conditions. smolecule.com

Intramolecular cyclization is a powerful strategy for constructing the 1,4-dioxin ring, especially for creating more complex and fused ring systems. udhtu.edu.uathieme-connect.de This approach involves a molecule that already contains the necessary atoms for the ring, and a reaction is used to induce the ring-closing step.

A versatile method for synthesizing 2-substituted-2,3-dihydro nih.govresearchgate.netdioxino[2,3-b]pyridines utilizes a Smiles rearrangement. researchgate.net This reaction proceeds via an intramolecular nucleophilic aromatic substitution.

Palladium-catalyzed tandem reactions have also emerged as an elegant method for intramolecular cyclization. For example, 2-prop-2-ynyloxyphenols can undergo a tandem oxidative aminocarbonylation of the triple bond followed by an intramolecular conjugate addition to yield 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govresearchgate.netdioxine derivatives. acs.orgresearchgate.net This reaction is highly stereoselective, preferentially forming the Z isomer. acs.org

Research has also shown that the intramolecular cyclization of the product of iodo-alkoxylation can lead to dioxin derivatives. udhtu.edu.ua This method involves the tandem hydrolysis of C–I and hydration of C≡C bonds of the reaction products, leading to the formation of the heterocyclic ring.

Table 2: Examples of Intramolecular Cyclization Reactions This table is interactive. You can sort and filter the data.

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 2-Prop-2-ynyloxyphenols | Palladium-catalyzed oxidative aminocarbonylation-cyclization | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govresearchgate.netdioxine derivatives | acs.orgresearchgate.net |

| Product of iodo-alkoxylation | Tandem hydrolysis and hydration | Dioxin derivatives | udhtu.edu.ua |

| 2-Halo-2′-hydroxybiphenyls | Base-induced ring closure | Dibenzo[b,e] nih.govresearchgate.netdioxins | thieme-connect.de |

Condensation Reactions

Reductive Elimination Pathways

An alternative to cyclization for the synthesis of the unsaturated 1,4-dioxin ring is through reductive elimination from a saturated or partially saturated precursor. This method is particularly useful for synthesizing the parent 1,4-dioxin, which is otherwise challenging to prepare directly.

The synthesis of 1,4-dioxin (also known as 1,4-dioxene) can be achieved through the reductive dehalogenation of a polyhalo-1,4-dioxane. orgsyn.org A classic method involves the photochlorination of p-dioxane to yield the 2,3-dichloro derivative, followed by reductive dehalogenation with magnesium and iodine. orgsyn.org

A more detailed procedure describes the synthesis of 1,4-dioxin from 2,3,5,6-tetrachloro-1,4-dioxane (B15485109) by treatment with magnesium iodide in boiling dibutyl ether, affording the product in a 64% yield. thieme-connect.de Similarly, other halogenated 1,4-dioxins can be prepared. For example, tetrachloro-1,4-dioxin can be produced from a mixture of heptachloro- and hexachloro-1,4-dioxanes by treatment with aqueous sodium hydroxide (B78521) in methanol. thieme-connect.de

These reactions likely proceed through intermediate halogenated 2,3-dihydro-1,4-dioxins, from which further elimination of halogens yields the fully unsaturated 1,4-dioxin ring. thieme-connect.de

From Halogenated 2,3-Dihydro-1,4-dioxins

Halogenated 2,3-dihydro-1,4-dioxins serve as valuable intermediates for the synthesis of more complex derivatives. For instance, 2,3-dibromo-2,3-dihydro-1,4-dioxin can undergo reductive elimination of bromine when treated with phenylmagnesium bromide in diethyl ether, yielding the parent 1,4-dioxin in high yield. thieme-connect.de Similarly, halogenated 2,3-dihydro-1,4-dioxins are presumed to be intermediates in the synthesis of 1,4-dioxins from polyhalo-1,4-dioxanes through the elimination of halogens. thieme-connect.de

A new method for constructing the dihydro-1,4-dioxin skeleton involves the introduction of a thio group at the α-position of a precursor, followed by chlorination. researchgate.netkoreascience.kr This intermediate readily undergoes a facile nucleophilic substitution reaction with ethylene glycol. researchgate.netkoreascience.kr Subsequent removal of the thio group and dehydration in the presence of an acid catalyst yields the desired dihydro-1,4-dioxin. researchgate.netkoreascience.kr

Smiles Rearrangement Approaches

The Smiles rearrangement has emerged as a powerful tool for the synthesis of substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (B140537) derivatives. nih.govacs.orgacs.orgresearchgate.net This intramolecular nucleophilic aromatic substitution reaction provides an efficient pathway to a variety of these heterocyclic compounds. researchgate.net

A common strategy involves the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines from the readily available 2-nitro-3-oxiranylmethoxypyridine. nih.govacs.org The reaction conditions can be varied to influence the product distribution. nih.govacs.org The process typically involves the opening of the epoxide ring by a nucleophile, followed by the Smiles rearrangement, where an alkoxide attacks the 3-position of the pyridine (B92270) ring, displacing another alkoxide which then closes the ring at the 2-position. acs.org This approach is suitable for preparing derivatives with a wide array of substituents. acs.org

For example, spiro ambeed.comresearchgate.netdioxino[2,3-b]pyridine-pyrrolidine and -piperidine derivatives have been synthesized from 2-chloro-3-pyridinol. researchgate.net The corresponding isomers were obtained via the Smiles rearrangement. researchgate.net In some cases, selective synthesis of one isomer can be achieved, for instance, starting from 2-nitro-3-pyridinol. researchgate.net

Table 1: Examples of Smiles Rearrangement for 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Synthesis

| Starting Material | Key Reagents | Product | Reference |

| 2-Nitro-3-oxiranylmethoxypyridine | Amines, Base | 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines | nih.govacs.orgacs.org |

| 2-Chloro-3-pyridinol | Epoxides, Base | Spiro ambeed.comresearchgate.netdioxino[2,3-b]pyridine derivatives | researchgate.net |

| 2-Nitro-3-pyridinol | Epoxide, NaH, DMF | Spiro ambeed.comresearchgate.netdioxino[2,3-b]pyridine derivative | researchgate.net |

Photochemical Cycloaddition Reactions

Photochemical [2+2] cycloaddition reactions provide a route to the synthesis of bicyclic systems containing the 2,3-dihydro-1,4-dioxin moiety. researchgate.net For instance, the irradiation of 1,3-diacetoxypropan-2-one with 2,3-dihydro-1,4-dioxin using a high-pressure mercury lamp results in the formation of (8-acetoxymethyl-2,5,7-trioxabicyclo[4.2.0]oct-8-yl)methyl acetate in a 25% yield. rsc.org

These reactions can sometimes lead to a mixture of stereoisomers. The photochemical [2+2] cycloaddition of 3-methylcyclohex-2-en-1-one with a large excess of 2,3-dihydro-1,4-dioxin yields a mixture of four cyclobutane-containing 1,4-dioxanes. researchgate.net Similarly, the reaction of cyclopentenone with 2,3-dihydro-1,4-dioxin produces four stereoisomers of the corresponding tricyclic 1,4-dioxane (B91453) derivative. researchgate.net

A study on the photochemically induced retro-Schönberg-Mustafa reaction investigated the photolysis of 2,3-dihydro-1,4-dioxins (DHDs), which are formed by a [4+2] photo-cycloaddition, back to the corresponding ortho-quinone and alkene. ohiolink.edu This work explored the mechanism of photochemical quinone unmasking and suggested that the reaction may proceed through the formation of an exciplex. ohiolink.edu

Derivatization and Functionalization Strategies

The 2,3-dihydro-1,4-dioxin ring and its derivatives can be further modified through various substitution reactions, allowing for the introduction of diverse functional groups.

Substitution Reactions on the Dioxin Ring

The electron-rich nature of the 2,3-dihydro-1,4-dioxin moiety makes it susceptible to electrophilic substitution reactions. evitachem.com For instance, fused systems like 2,3-dihydrothieno[3,4-b] ambeed.comresearchgate.netdioxine can undergo electrophilic aromatic substitution with reagents such as halogens or acylating agents if electron-rich groups are present on the rings. ambeed.com Similarly, the dihydrobenzo[b] ambeed.comresearchgate.netdioxin moiety can participate in electrophilic aromatic substitution reactions. evitachem.com The piperidine (B6355638) ring within certain derivatives is also known to be able to participate in electrophilic substitution reactions. smolecule.com

Nucleophilic substitution reactions are also a key strategy for the derivatization of 2,3-dihydro-1,4-dioxin systems, particularly when a suitable leaving group is present. ambeed.com For example, a halogen substituent on the ring can be replaced by nucleophiles like amines or hydroxide ions. ambeed.com The introduction of an amino group can be achieved through nucleophilic substitution or reductive amination techniques. smolecule.com The synthesis of certain carboxamide derivatives has been accomplished via nucleophilic substitution, achieving moderate yields. vulcanchem.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of 2,3-dihydro-1,4-dioxin derivatives, offering efficient and selective methods for forming carbon-carbon and carbon-oxygen bonds.

One notable application is the palladium-catalyzed condensation of benzene-1,2-diol with various propargylic carbonates, which yields 2,3-dihydro-2-ylidene-1,4-benzodioxins with regio- and stereoselectivity. acs.org The reaction is believed to proceed through the formation of a (σ-allenyl)palladium complex. Subsequent intermolecular attack by the phenoxide ion generates a (σ-allyl)palladium complex, which exists in equilibrium with the corresponding (η3-allyl)palladium complex. The final intramolecular attack of the phenoxide ion on this intermediate affords the benzodioxan product. acs.org The stereochemistry of the products, typically Z-isomers, is influenced by the nature of the propargylic carbonate used. acs.org

Another significant palladium-catalyzed method is the intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)propane-1,3-diols. This desymmetrization strategy, employing a chiral spirodiphosphine monoxide ligand (SDP(O)), provides a highly enantioselective route to 2-hydroxymethyl-1,4-benzodioxanes. nih.gov

Furthermore, palladium catalysis facilitates the alkylation of the methyl carbonate of 2,3-dihydro-1,4-benzodioxin-2-ylideneethanol with various carbon nucleophiles. arkat-usa.org This method allows for the synthesis of a range of 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins. arkat-usa.org However, the yield of these reactions is sensitive to the steric bulk of the nucleophile, with bulkier nucleophiles leading to the preferential formation of a diene. arkat-usa.org

Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols presents another innovative route. This process, which involves the oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition, produces 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo acs.orgresearchgate.netdioxine derivatives. researchgate.net These reactions are typically carried out using a catalytic amount of PdI2 with an excess of KI under a carbon monoxide-air atmosphere. researchgate.net

The Stille coupling reaction provides a method for the acylation of 2,3-dihydro-1,4-dioxin. 5-Tributylstannyl-2,3-dihydro-1,4-dioxin, which can be prepared from 5-lithio-2,3-dihydro-1,4-dioxin, undergoes smooth coupling with acid chlorides in the presence of a palladium catalyst to produce 5-acyl-2,3-dihydro-1,4-dioxins in high yields. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions for 2,3-Dihydro-1,4-dioxin Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Findings |

|---|---|---|---|---|

| Condensation | Benzene-1,2-diol, Propargylic carbonates | Palladium complex | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | Regio- and stereoselective synthesis. acs.org |

| Intramolecular C-O Coupling | 2-(2-Halophenoxy)propane-1,3-diols | Pd-SDP(O) complex | 2-Hydroxymethyl-1,4-benzodioxanes | Highly enantioselective method. nih.gov |

| Alkylation | Methyl carbonate of 2,3-dihydro-1,4-benzodioxin-2-ylideneethanol, Carbon nucleophiles | Palladium complex | 2,3-Dihydro-2-substituted-2-vinyl-1,4-benzodioxins | Yields depend on the bulkiness of the nucleophile. arkat-usa.org |

| Oxidative Aminocarbonylation-Cyclization | 2-Prop-2-ynyloxyphenols | PdI2, KI, CO-air | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo acs.orgresearchgate.netdioxine derivatives | Stereoselective formation of Z isomers. researchgate.net |

| Stille Coupling | 5-Tributylstannyl-2,3-dihydro-1,4-dioxin, Acid chlorides | Palladium catalyst | 5-Acyl-2,3-dihydro-1,4-dioxins | High yields of acylated products. thieme-connect.com |

Modification of Peripheral Substituents

The functionalization of the 2,3-dihydro-1,4-dioxin core through the modification of peripheral substituents is a key strategy for creating a diverse range of derivatives with varied properties.

Friedel-Crafts acylation is a common method for introducing acyl groups onto the aromatic ring of 2,3-dihydro-1,4-benzodioxin derivatives. thieme-connect.devulcanchem.com This electrophilic aromatic substitution reaction typically employs an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). science-revision.co.uklibretexts.org The reactive electrophile is the resonance-stabilized acylium ion (RCO+). science-revision.co.uk An advantage of this method is that the introduced acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents the polysubstitution issues often seen in Friedel-Crafts alkylations. science-revision.co.uk

For instance, the introduction of a trifluoroacetyl group can be achieved through Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst. vulcanchem.com The reaction conditions, such as the choice of solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran) and temperature (typically 0–25°C), are optimized to enhance efficiency and minimize side reactions. vulcanchem.com

Halogenation of 2,3-dihydro-1,4-dioxin and its benzo-fused analogues can occur at either the dioxin or the aromatic ring, depending on the reaction conditions and the substrate. The oxygenated ring of 1,4-benzodioxin (B1211060) is susceptible to electrophilic attack. thieme-connect.de For example, treatment with bromine in an inert solvent can lead to the addition of bromine across the double bond, forming a 2,3-dibromo-2,3-dihydro-1,4-benzodioxin. thieme-connect.de

Electrophilic aromatic substitution is used to introduce halogens onto the benzene ring of the 2,3-dihydro-1,4-benzodioxin scaffold. ontosight.ai Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. smolecule.com The position of bromination is influenced by the existing substituents on the aromatic ring.

Nitration of 2,3-dihydro-1,4-benzodioxin derivatives is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto the aromatic ring. uri.edumasterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). uri.edumasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comorganicchemistrytutor.com

The regioselectivity of the nitration is directed by the substituents already present on the benzene ring. For example, the nitration of unprotected 2,3-dihydrobenzo[b] acs.orgresearchgate.netdioxin-6-ol yields a mixture of the 5-nitro and 7-nitro isomers. In some cases, multiple nitrations can occur. For instance, the nitration of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine can produce 5,6,7,8-tetranitro-2,3-dihydro-1,4-benzodioxine in high yield. mdpi.com The presence of strongly activating groups like hydroxyl or amino groups can lead to over-reaction and oxidative decomposition, necessitating the use of protecting groups. libretexts.org

The hydroxyl group on substituted 2,3-dihydro-1,4-benzodioxins can be oxidized to other functional groups. For example, the hydroxyl group of 2,3-dihydrobenzo[b] acs.orgresearchgate.netdioxin-6-ol can be oxidized to form quinones using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. This transformation is a key step in the synthesis of various derivatives with potential biological activity.

Table 2: Summary of Peripheral Substituent Modifications

| Modification | Reagents and Conditions | Product Type | Key Findings |

|---|---|---|---|

| Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl3) | Aryl ketones | Introduces an acyl group onto the aromatic ring; prevents polyalkylation. vulcanchem.comscience-revision.co.uk |

| Halogenation | Bromine or NBS in CH2Cl2 | Halogenated derivatives | Can occur on the dioxin or aromatic ring depending on conditions. thieme-connect.desmolecule.com |

| Nitration | Conc. HNO3, Conc. H2SO4 | Nitro-substituted derivatives | Electrophilic aromatic substitution via the nitronium ion. uri.edumasterorganicchemistry.com |

| Oxidation of Hydroxyl Groups | KMnO4 or CrO3 | Quinones | Converts hydroxyl groups to quinones. |

Computational and Theoretical Studies of 2,3 Dihydro 1,4 Dioxin Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to understand the properties of systems containing the 2,3-dihydro-1,4-dioxin moiety. These studies provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been employed to study various aspects of 2,3-dihydro-1,4-dioxin derivatives. The B3LYP functional is a popular choice in these studies, often paired with basis sets like 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.combohrium.commaterialsciencejournal.orgsci-hub.seresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 2,3-dihydro-1,4-dioxin, DFT calculations have been used to determine optimized molecular structures, including bond lengths and bond angles. tandfonline.combohrium.commaterialsciencejournal.org For instance, in a study of (E)-1-(2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the aromatic C=C bond lengths within the benzodioxin moiety were found to range from 1.39 Å to 1.40 Å. materialsciencejournal.org Another study on a novel imidazole (B134444) derivative containing the 2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin group reported specific bond lengths such as C-O at 1.42 Å and 1.43 Å within the dioxin ring after optimization using the B3LYP/6-31G(d,p) level of theory. nih.gov

Table 1: Selected Optimized Bond Lengths for a 2,3-Dihydrobenzo[b] tandfonline.comsci-hub.sedioxin Derivative (Data sourced from a study on 1-(2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole) nih.gov

| Bond | Bond Length (Å) |

| C30-O29 | 1.45 |

| C38-O50 | 1.42 |

| C45-O49 | 1.43 |

Note: The specific atom numbering (e.g., C30, O29) is as defined in the source study and refers to atoms within the larger derivative molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. researchgate.net

In studies of various chalcone (B49325) derivatives incorporating the 2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin structure, the HOMO is often found to be concentrated on the 2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin-6-yl portion of the molecule. sci-hub.se This suggests that this part of the molecule is the primary site for electron donation. sci-hub.se The HOMO and LUMO energies are used to calculate several global reactivity descriptors. researchgate.net For example, in a study of a novel imidazole derivative, the HOMO-LUMO energy gap was found to be small, indicating potential for charge transfer within the molecule. bohrium.comtandfonline.com

Table 2: FMO Energies for a 2,3-Dihydrobenzo[b] tandfonline.comsci-hub.sedioxin Derivative (Data from a study on (E)-1-(2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) researchgate.net

| Orbital | Energy (eV) |

| HOMO | -5.79 |

| LUMO | -2.13 |

| Energy Gap (ΔE) | 3.66 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic absorption spectra of molecules. It helps in understanding the electronic transitions between molecular orbitals upon absorption of light. tandfonline.comsci-hub.se For chalcone derivatives of 2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin, TD-DFT calculations have been performed to simulate their UV-Visible spectra. tandfonline.comsci-hub.se These theoretical spectra are often compared with experimental data to validate the computational method and assign the observed absorption bands to specific electronic transitions, such as n-π* and π-π* transitions. tandfonline.com In one study, the CAM-B3LYP functional with a 6-31G(d,p) basis set was found to be suitable for TD-DFT calculations of these systems, showing good agreement with experimental UV-Vis data. sci-hub.se The simulations are often conducted in both the gas phase and in solvents to account for environmental effects on the electronic properties. tandfonline.comsci-hub.se

Table 3: Global Reactivity Descriptors for a 2,3-Dihydrobenzo[b] tandfonline.comsci-hub.sedioxin Derivative (Calculated values for (E)-1-(2,3-dihydrobenzo[b] tandfonline.comsci-hub.sedioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) researchgate.net

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.79 |

| Electron Affinity (A) | 2.13 |

| Electronegativity (χ) | 3.96 |

| Chemical Hardness (η) | 1.83 |

| Chemical Softness (S) | 0.54 |

| Electrophilicity Index (ω) | 4.29 |

Thermochemical properties, such as the heat capacity (Cp), are important for understanding the thermodynamic stability and behavior of a compound. The NIST Chemistry WebBook provides compiled thermochemical data for "1,4-Dioxin, 2,3-dihydro-". nist.gov These data, obtained from referenced studies, include the constant pressure heat capacity of the gas at various temperatures. nist.gov

Table 4: Constant Pressure Heat Capacity (Cp,gas) of 2,3-Dihydro-1,4-dioxin (Data sourced from the NIST Chemistry WebBook) nist.gov

| Temperature (K) | Cp,gas (J/mol*K) |

| 50 | 34.42 |

| 100 | 41.06 |

| 150 | 49.77 |

| 200 | 60.28 |

| 273.15 | 79.06 |

| 298.15 | 86.1 ± 3.5 |

| 300 | 86.59 |

| 400 | 114.60 |

| 500 | 139.34 |

| 600 | 159.78 |

| 700 | 176.51 |

| 800 | 190.35 |

| 900 | 201.90 |

| 1000 | 211.64 |

| 1100 | 219.90 |

| 1200 | 226.94 |

| 1300 | 232.97 |

| 1400 | 238.15 |

| 1500 | 242.63 |

Global Reactivity Descriptors

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a cornerstone of computational chemistry, providing a theoretical framework for understanding the electronic structure and energy of molecules without the need for empirical parameters. nih.gov Studies on 2,3-dihydro-1,4-dioxin have utilized these methods to elucidate its conformational preferences.

Detailed Research Findings:

Conformational Analysis: Ab initio molecular orbital theory calculations have been employed to determine the geometries and energies of various conformers of dihydrodioxins. researchgate.net For 2,3-dihydro-1,4-dioxin, these calculations, using basis sets such as 3-21G(), 6-31G, 6-31G, and 6-311G , as well as Møller-Plesset perturbation theory, have shown that the molecule predominantly exists in a half-chair conformation . researchgate.net

Transition States: Frequency calculations have further established that the boat conformer of 2,3-dihydro-1,4-dioxin is a transition state, not a stable energy minimum. researchgate.net

Inversion Barrier: The temperature dependence of the proton NMR spectrum of 1,4-dioxene has been analyzed to determine the energy barrier for the inversion of its twisted ring. This analysis yielded a barrier of 7.62 ± 0.15 kcal/mol. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Stable Conformation | Half-chair | researchgate.net |

| Transition State Conformer | Boat | researchgate.net |

| Ring Inversion Barrier (kcal/mol) | 7.62 ± 0.15 | researchgate.net |

Hyperconjugative and Electrostatic Interaction Analysis

Hyperconjugative and electrostatic interactions are key stereoelectronic effects that influence the structure and stability of molecules. Natural Bond Orbital (NBO) analysis is a common computational method used to investigate these interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

Detailed Research Findings:

While detailed hyperconjugative and electrostatic interaction analyses specifically for the parent 2,3-dihydro-1,4-dioxin molecule are not extensively documented in the reviewed literature, studies on related structures provide valuable insights into the types of interactions that are likely to occur.

Studies on Related Dioxins: In the closely related 4H-1,3-dioxin, hyperconjugative orbital interactions such as nO(3)→σC(2)–O(1) and nO(3)→σC(2)–Hax have been observed. researchgate.net These types of interactions, where lone pair electrons on an oxygen atom donate into an adjacent anti-bonding sigma orbital, are known to stabilize certain conformations. researchgate.net

NBO Analysis on Derivatives: NBO analysis has been performed on derivatives such as 2-(2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole to understand charge transfer and stabilization. tandfonline.com In these more complex systems, the NBO method has demonstrated that charge transfer and the highest stabilization energy often occur during n–σ* transitions. tandfonline.com

General Principles: The anomeric effect, a well-known stereoelectronic phenomenon in heterocyclic chemistry, is often explained by a combination of hyperconjugative and electrostatic interactions. nih.gov Studies on archetypal 1,4-dioxane (B91453) derivatives suggest that the conformational equilibrium cannot be described by a single stereoelectronic effect but by the combined contribution of hyperconjugation and electrostatic repulsions. nih.gov

| Interaction Type | Donor Orbital | Acceptor Orbital | Observed in Compound | Reference |

|---|---|---|---|---|

| n→σ | nO(3) | σC(2)–O(1) | 4H-1,3-dioxin | researchgate.net |

| n→σ | nO(3) | σC(2)–Hax | 4H-1,3-dioxin | researchgate.net |

| n→σ* | General charge transfer during transition | 2-(2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole | tandfonline.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for predicting and analyzing the behavior of molecules at an atomic level. These methods are particularly useful for understanding how a ligand might interact with a biological target and for developing predictive models of chemical activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a ligand, such as a derivative of 2,3-dihydro-1,4-dioxin, might interact with a protein target.

Detailed Research Findings:

There is a notable lack of molecular docking studies focusing specifically on the parent compound, 2,3-dihydro-1,4-dioxin. Research in this area has predominantly targeted more complex derivatives, particularly those with a fused benzene (B151609) ring (2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin).

Docking of Benzo-fused Derivatives: Several studies have investigated the docking of 2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin derivatives with various biological targets. For instance, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-amine was docked against the SARS-CoV-2 main protease, showing a strong binding affinity. bohrium.com Similarly, other complex imidazole derivatives of 2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin have been docked against COVID-19-related receptors. bohrium.com

Docking of 1,4-Dioxane: Molecular docking has been used to investigate the interactions of the saturated analog, 1,4-dioxane, with antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as with DNA, to understand its toxicity mechanisms. nih.govresearchgate.netresearchgate.net

| Compound/Analog | Target | Key Finding | Reference |

|---|---|---|---|

| N-(4-bromobenzylidene)-2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-amine | SARS-CoV-2 Main Protease | Strong binding affinity observed. | bohrium.com |

| 1-(2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | COVID-19 Receptors (6W41, 6WCF, 6Y84, 6W4B) | Showed better binding energy than reference drugs in some cases. | bohrium.com |

| 1,4-Dioxane (Saturated Analog) | Superoxide Dismutase (SOD), Catalase (CAT), DNA | Interactions elucidated to understand toxicity mechanisms. | nih.govresearchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Detailed Research Findings:

QSAR on Dioxin Derivatives: QSAR studies have been performed on various classes of dioxin-like compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans, and biphenyls, to model their toxicity and receptor binding affinity. tandfonline.com

3D-QSAR on Benzo-fused Derivatives: A 3D-QSAR model was developed for novel dioxin-containing triaryl pyrazoline derivatives to understand their structure-activity relationships as B-Raf inhibitors. nih.gov

Pharmacophore-based QSAR: In a study on 2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxine-5-carboxamide derivatives as PARP1 inhibitors, pharmacophore models were generated and used in atom-based 3D-QSAR analysis to guide further optimization. nih.gov

| Compound Class | Modeled Activity/Property | QSAR Approach | Reference |

|---|---|---|---|

| Polychlorinated Dibenzo-p-dioxins and related compounds | Toxicity and Receptor Binding | Minimal Steric/Topologic Difference (MTD) | tandfonline.com |

| Dioxin-containing triaryl pyrazolines | B-Raf Inhibition | 3D-QSAR | nih.gov |

| 2,3-Dihydrobenzo[b] nih.govijcce.ac.irdioxine-5-carboxamide derivatives | PARP1 Inhibition | Atom-based 3D-QSAR | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is invaluable for understanding the dynamic behavior of systems, such as a ligand in a binding site or the interaction of a small molecule with a membrane.

Detailed Research Findings:

As with other simulation methods, there is a scarcity of MD simulation studies specifically on 2,3-dihydro-1,4-dioxin. However, research on its saturated analog, 1,4-dioxane, and on complex derivatives provides relevant insights.

MD of 1,4-Dioxane (Saturated Analog): MD simulations have been used to study the effect of 1,4-dioxane on phospholipid membrane models. tandfonline.com These studies showed that 1,4-dioxane accumulates near the ester groups of lipids, leading to changes in membrane properties such as an increase in the area and volume per lipid, and a decrease in membrane thickness and lipid tail order. tandfonline.com

MD of Benzo-fused Derivatives: Molecular dynamics simulations have been performed on complex derivatives like 2-(2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole complexed with the COVID-19 main protease to understand the stability of the interactions under dynamic conditions. tandfonline.com

Stereospecific Synthesis Context: In the context of synthesizing chiral derivatives of 2,3-dihydro-benzo nih.govijcce.ac.irdioxin, molecular modeling and MD simulations have been used to understand the conformation of reaction intermediates. researchgate.net

| Simulated System | Focus of Study | Key Finding | Reference |

|---|---|---|---|

| 1,4-Dioxane in Phospholipid Membrane | Interaction with biomembrane models | 1,4-Dioxane alters membrane structure by increasing area and volume per lipid. | tandfonline.com |

| 2-(2,3-dihydrobenzo[b] nih.govijcce.ac.irdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole with COVID-19 Protease | Stability of ligand-protein interactions | Provided understanding of the inhibitory effect under dynamic conditions. | tandfonline.com |

| Intermediates in chiral 2,3-dihydro-benzo nih.govijcce.ac.irdioxin synthesis | Conformation of reaction intermediates | Indicated optimal conformations leading to specific product formation. | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 2,3 Dihydro 1,4 Dioxin

Mechanistic Investigations of Key Reactions

2,3-dihydro-1,4-dioxin and its derivatives can be activated through both light (photochemical) and heat (thermal) to induce specific chemical transformations. Thermally induced activation can lead to the formation of dihydrodioxin radical cations. ohiolink.edu In the gas phase, the thermal decomposition of the related compound 2,3-dihydro-1,4-benzodioxin has been studied at temperatures between 750 and 900 K, proceeding through a biradical intermediate. rsc.org

A key photochemical reaction involving the 2,3-dihydro-1,4-dioxin (DHD) scaffold is the retro-Schönberg-Mustafa reaction. ohiolink.edu This reaction involves the photolysis of a DHD, causing it to cleave and revert to the corresponding ortho-quinone and alkene from which it was originally formed via a [4+2] photo-cycloaddition. ohiolink.edu Mechanistic investigations into this "quinone unmasking" process are crucial for understanding the nature of the reactive species generated. ohiolink.edu

Research suggests that the photolysis of 2,3-dihydro-1,4-dioxin does not always lead to the immediate release of the constituent quinone and alkene. ohiolink.edu Instead, the reaction may proceed through the formation of an exciplex—an electronically excited complex of two different molecules. ohiolink.edursc.org This exciplex can undergo further reactions before the quinone is fully liberated. ohiolink.edu

Furthermore, these reactions can involve a ternary exciplex, or "extriplex," which forms between the initial dihydrodioxin exciplex and a third species, such as an external olefin. ohiolink.edu The formation of such an extriplex is proposed to account for the different reactivities observed between various aryl-substituted dihydrodioxins. ohiolink.edu This extriplex mechanism is also believed to facilitate the photochemical exchange of the olefin-derived portion of the DHD molecule with external olefins, a process dependent on the triplet energies of the involved species. ohiolink.edu

The 2,3-dihydro-1,4-dioxin ring system is susceptible to oxidation. The fully unsaturated parent, 1,4-dioxin (B1195391), can be oxidized by agents like 3-chloroperoxybenzoic acid and singlet oxygen. thieme-connect.de Derivatives of 2,3-dihydro-1,4-dioxin can be oxidized using common oxidizing agents to yield various products. smolecule.com For instance, the hydroxyl group on a substituted derivative can be oxidized to form quinones. Thermally induced formation of dihydrodioxin radical cations represents another oxidative pathway. ohiolink.edu

| Oxidizing Agent | Product Type / Observation |

| Potassium Permanganate (B83412) | Ketones or Carboxylic Acids smolecule.com |

| Chromium Trioxide | Ketones or Carboxylic Acids smolecule.com |

| 3-Chloroperoxybenzoic Acid | Oxidized products (observed with 1,4-dioxin) thieme-connect.de |

| Singlet Oxygen | Oxidized products (observed with 1,4-dioxin) thieme-connect.de |

| Thermal Induction | Dihydrodioxin radical cations ohiolink.edu |

Reduction of the 2,3-dihydro-1,4-dioxin system can also be achieved. The synthesis of 2,3-dihydro-1,4-dioxin can be accomplished through the reduction of 1,4-dioxin. For substituted derivatives, the dioxin ring can be reduced under specific conditions, often employing catalytic hydrogenation or metal hydrides. smolecule.com

| Reducing Agent/Method | Product Type / Observation |

| Catalytic Hydrogenation (e.g., Pd/C) | Reduced dioxin ring derivatives smolecule.com |

| Metal Hydrides | Conversion of ketone/aldehyde groups back to alcohols on derivatives smolecule.com |

| From 1,4-Dioxin | Forms 2,3-dihydro-1,4-dioxin |

Retro-Schönberg-Mustafa Reaction

Oxidation Reactions

Reactivity of the Dioxin Ring

The reactivity of the 2,3-dihydro-1,4-dioxin ring is characterized by reactions typical of an electron-rich alkene fused within an ether framework. It is known to be less stable towards dilute acids than its fully unsaturated counterpart, 1,4-dioxin. thieme-connect.de

One key reaction is acid-catalyzed hydration. In this process, the cyclic vinyl ether is converted to its cyclic hemiacetal hydration product, 2-hydroxy-1,4-dioxane. wiley.com Kinetic studies show this reaction proceeds via a rate-determining proton transfer from the catalyst to the substrate. wiley.com

The double bond of 2,3-dihydro-1,4-dioxin readily participates in cycloaddition reactions.

Photochemical [2+2] Cycloadditions : It undergoes photochemical [2+2] cycloadditions with various partners, including Fischer chromium carbene complexes and cyclopentenones. thieme-connect.deresearchgate.net

Thermal [2+2] Cycloadditions : The compound is also known to undergo thermal [2+2] cycloadditions with reagents such as N-phenyltriazolinedione. orgsyn.org

However, it does not react with tetracyanoethylene (B109619) in a cycloaddition; instead, it forms a violet charge-transfer complex. orgsyn.org Under certain conditions, the dioxin ring can also undergo ring-opening. For example, a derivative was observed to undergo an unexpected ring-opening and rearrangement sequence during a standard Johnson–Corey–Chaykovsky reaction. mdpi.com

| Reaction Type | Reagent / Condition | Result |

| Acid-Catalyzed Hydration | Dilute Acid | 2-Hydroxy-1,4-dioxane wiley.com |

| Photochemical [2+2] Cycloaddition | Fischer Chromium Carbene Complex thieme-connect.de | Fused 1,4-dioxane (B91453) product |

| Photochemical [2+2] Cycloaddition | Cyclopentenone researchgate.net | Tricyclic 1,4-dioxane derivative |

| Thermal [2+2] Cycloaddition | N-phenyltriazolinedione orgsyn.org | Cycloaddition product |

| Complex Formation | Tetracyanoethylene orgsyn.org | Charge-transfer complex |

| Ring Opening/Rearrangement | Trimethylsulfoxonium Iodide (on a derivative) mdpi.com | Rearranged methylene-dioxin product |

Influence of Substituents on Reactivity

The reactivity of the 2,3-dihydro-1,4-dioxin ring system is significantly modulated by the electronic and steric nature of its substituents. These substituents can be located on the dihydrodioxin ring itself or on an adjacent fused ring, such as in benzodioxin derivatives.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have a profound impact on reaction rates and pathways. For instance, in the synthesis of 2,3-dihydrobenzo[b] dioxins from catechols, the presence of an electron-withdrawing group like a nitro group on the catechol ring reduces reactivity. Conversely, increasing the extent of hydroxylation and methoxylation on related structures was found to increase the ease of substrate oxidation. nih.gov In the context of radical coupling reactions, the specific substitution pattern is crucial. While 1,2-dihydroxy substituents on hydroxycinnamic acids were found to inhibit intermolecular radical coupling, methoxylation at the C3 position enabled radical coupling, leading to the formation of a substituted 2,3-dihydro-1,4-dioxin ring. nih.gov

The position and type of substituent can lead to fundamentally different reaction outcomes. Studies on the photolysis of aryl-substituted 2,3-dihydro-1,4-dioxins revealed substantially different reaction pathways depending on the location of the aryl groups. ohiolink.edu The reactivity of 2,2-diaryl-dihydro-1,4-dioxins is notably different from that of 2,3-diaryl- and 2,2,3-triaryl-1,4-dihydrodioxins under photochemical conditions. ohiolink.edu Similarly, in the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, variations in reaction conditions can affect the product distribution between different isomers. researchgate.netacs.org

Substituents also influence the biological and chemical properties of the resulting molecules. For example, attaching electron-withdrawing groups to certain 2,3-dihydro- dioxino[2,3-b]pyridine derivatives can enhance their antibacterial activity by increasing lipophilicity and membrane permeability. Other substituents like chloro, sulfonyl, or cyclopropyl (B3062369) groups can alter the electrophilicity, hydrophobicity, and potential for bioaccumulation of benzodioxin compounds. scbt.com

Table 1: Influence of Substituents on the Reactivity of 2,3-Dihydro-1,4-dioxin Derivatives

| Substituent Type | Position | Effect on Reactivity | Reaction Type | Reference |

| Electron-Withdrawing (e.g., Nitro) | Fused Benzene (B151609) Ring | Reduces reactivity of catechol precursor. | Ring Formation (Cyclization) | |

| Aryl groups | Olefin-derived moiety | Leads to different photochemical pathways depending on substitution pattern (2,2- vs. 2,3-diaryl). | Photolysis (retro-Schönberg-Mustafa reaction) | ohiolink.edu |

| Electron-Withdrawing | Dioxino-pyridine structure | Enhances antibacterial activity. | Biological Interaction | |

| Methoxy group | C3 of a dihydroxycinnamic acid precursor | Promotes radical coupling to form the dioxin ring. | Radical Coupling | nih.gov |

| 1,2-Dihydroxy | Hydroxycinnamic acid precursor | Inhibits intermolecular radical-coupling. | Radical Coupling | nih.gov |

| Chloro, Sulfonyl, Cyclopropyl, Amine | Fused Benzene Ring | Alters electrophilicity, lipophilicity, and reactivity with biological targets. | General Reactivity | scbt.com |

Stereochemical Aspects of Reactions

The introduction of substituents onto the 2,3-dihydro-1,4-dioxin ring often leads to the formation of one or more stereogenic centers, making the stereochemical course of these reactions a critical aspect to control. The non-aromatic, puckered nature of the dioxane portion of the molecule gives rise to stereoisomers that can exhibit different chemical and biological properties.

The synthesis of derivatives with substituents on the saturated carbons of the dioxin ring must address the resulting stereochemistry. For example, the introduction of polar substituents onto the dioxin portion of 2,3-dihydrobenzo[b] dioxine-5-carboxamide generates a stereogenic center for each modification. nih.gov To manage this complexity and avoid the difficult separation of enantiomers, synthetic strategies can be employed that utilize homochiral starting materials. nih.gov The use of homochiral glycidyl (B131873) tosylates as starting materials has been successful in the synthesis of pure enantiomers, simplifying both the chemical process and the subsequent structure-activity relationship (SAR) interpretation. nih.gov

The stereochemistry of substituents is particularly pivotal for the biological activity of these compounds. For molecules designed to interact with specific biological targets like receptors or enzymes, the spatial arrangement of functional groups is crucial for effective binding. In certain 2-amino-N-(2,3-dihydro-benzo dioxin-6-ylmethyl)-N-methyl-propionamide derivatives, the stereochemistry at the α-carbon of the substituent (the S-configuration) is considered critical for receptor binding specificity. vulcanchem.com Studies on analogous compounds have demonstrated that differences between enantiomers can lead to significant variations in receptor affinity. vulcanchem.com

The stereochemistry of reactions involving the dioxane ring itself has also been a subject of study, such as in the case of 2,3-dichloro-p-dioxanes. acs.org Mechanistic investigations into side reactions, such as the unexpected formation of (3-methylene-2,3-dihydronaphtho[2,3-b] dioxin-2-yl)methanol during a Corey-Chaykovsky reaction, also highlight the complex stereochemical pathways that can occur, including ring-opening and rearrangement. mdpi.com

Biological and Biomedical Research Applications of 2,3 Dihydro 1,4 Dioxin Derivatives

Pharmacological Activities

Derivatives of 2,3-dihydro-1,4-dioxin have demonstrated a variety of pharmacological effects, including antimicrobial, antioxidant, and anticancer properties. ontosight.ai The presence of the dioxin ring, combined with various substituents, influences the molecule's interaction with biological targets, leading to these diverse activities.

Research has shown that certain derivatives of 2,3-dihydro-1,4-dioxin possess significant antimicrobial capabilities. ontosight.ai These compounds have been evaluated against various bacterial strains, demonstrating their potential as new antibacterial agents.

A series of luteolin (B72000) derivatives were synthesized, and their antibacterial activities were tested against both Gram-positive and Gram-negative bacteria. nih.gov One of the most effective compounds, 2-(2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one (17) , displayed potent activity. nih.gov Its efficacy was measured by its Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. nih.gov

In another study, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were synthesized and screened for their antibacterial potential. journal-vniispk.ru These compounds were created by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride and then further modifying the structure. journal-vniispk.ru

Table 1: Antimicrobial Activity of a Luteolin Derivative

This table summarizes the minimum inhibitory concentration (MIC) of a specific 2,3-dihydro-1,4-dioxin derivative against various bacterial strains.

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-6-yl)-5-hydroxy-7-(2-(3-morpholinopropylamino)ethoxy)-4H-chromen-4-one | Bacillus subtilis | 1.562 | nih.gov |

| Staphylococcus aureus | 3.125 | nih.gov | |

| Pseudomonas fluorescens | 3.125 | nih.gov | |

| Escherichia coli | 6.25 | nih.gov |

Several derivatives containing the 2,3-dihydro-1,4-dioxin scaffold have been identified as potent antioxidants. ontosight.aismolecule.com These compounds can neutralize harmful free radicals, which are implicated in a variety of chronic diseases.

A study focused on a new series of Mannich bases of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 1,4-benzodioxan moiety. nih.gov The antioxidant capacity of these novel compounds was evaluated using multiple standard assays: the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov Many of the synthesized compounds demonstrated significant antioxidant activities, attributed to the combination of the 1,4-benzodioxan, 1,3,4-oxadiazole, and substituted phenyl rings. nih.gov

Two compounds in particular, 6e and 6f , showed radical scavenging abilities comparable to the well-known antioxidants Butylated hydroxytoluene (BHT) and Trolox. nih.gov Further tests confirmed their potent ability to inhibit microsomal lipid peroxidation and protect against DNA strand breakage induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). nih.gov

Table 2: Potent Antioxidant 2,3-Dihydro-1,4-dioxin Derivatives

This table highlights two derivatives that demonstrated significant antioxidant activity comparable to standard antioxidants.

| Compound Name | Key Structural Features | Notable Activity | Reference |

| 6e (5-(2,3-dihydrobenzo(b)(1,4)dioxin-6-yl)-3-(((2,6-difluorophenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione) | 1,4-benzodioxan, 1,3,4-oxadiazole, 2,6-difluorophenylamino | Potent antioxidant in DPPH, ABTS, FRAP, LPO, and DNA protection assays. | nih.gov |

| 6f (5-(2,3-dihydrobenzo(b)(1,4)dioxin-6-yl)-3-(((3,4,5-trifluorophenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione) | 1,4-benzodioxan, 1,3,4-oxadiazole, 3,4,5-trifluorophenylamino | Potent antioxidant in DPPH, ABTS, FRAP, LPO, and DNA protection assays. | nih.gov |

The 2,3-dihydro-1,4-dioxin framework is a key component in the development of various antitumor and anticancer agents. ontosight.aia2bchem.com Derivatives have been designed to inhibit specific enzymes and receptors that are crucial for cancer cell growth and survival.

The B-Raf kinase, a member of the RAF family, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. doi.orgacs.org Mutations in the BRAF gene, particularly the V600E mutation, lead to its constitutive activation and are found in a high percentage of human cancers, making it a prime therapeutic target. doi.orgrsc.org

Researchers have designed and synthesized novel 2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-containing 4,5-dihydro-1H-pyrazole derivatives as B-Raf kinase inhibitors. acs.org The inclusion of the 2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin structure was found to enhance the binding of these compounds to the kinase. acs.org One of the most potent compounds identified was ((3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-6-yl)methanone) , which showed significant inhibitory activity against the B-RafV600E mutant and antiproliferative activity against the WM266.4 human melanoma cell line. acs.org

Table 3: B-Raf Kinase Inhibitory Activity

This table presents the inhibitory concentration (IC50) and growth inhibition (GI50) data for a lead 2,3-dihydro-1,4-dioxin derivative against a mutant B-Raf kinase and a melanoma cell line.

| Compound Name | Target | Activity | Value (µM) | Reference |

| ((3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-6-yl)methanone) | B-RafV600E | IC50 | 0.11 | acs.org |

| WM266.4 Human Melanoma Cells | GI50 | 0.58 | acs.org |

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a vital role in the repair of single-strand DNA breaks. nih.govnih.gov Inhibiting PARP1 is a key strategy in cancer therapy, as it can lead to the accumulation of DNA damage and subsequent death of cancer cells, particularly in tumors with existing DNA repair deficiencies. nih.gov

Through virtual screening of a small molecule library, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (compound 4) was identified as a lead PARP1 inhibitor. nih.govnih.gov This initial hit had a half-maximal inhibitory concentration (IC50) of 5.8 µM. nih.govnih.gov Further chemical modifications and scaffold hopping based on this lead compound led to the development of significantly more potent inhibitors. nih.gov For instance, compound 10 from the initial screen showed an IC50 of 0.88 µM, and subsequent optimization efforts produced compound 49 , (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govsmolecule.comoxazine-8-carboxamide, with a highly potent IC50 of 0.082 µM. nih.govnih.gov

Table 4: PARP1 Inhibitory Activity of 2,3-Dihydro-1,4-dioxin Derivatives and Analogs

This table shows the half-maximal inhibitory concentration (IC50) of several compounds against the PARP1 enzyme.

| Compound Number | Compound Name/Class | PARP1 IC50 (µM) | Reference |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | nih.govnih.gov |

| 10 | Maybridge Library Hit | 0.88 | nih.govnih.gov |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govsmolecule.comoxazine-8-carboxamide | 0.082 | nih.govnih.gov |

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is overexpressed in various cancers, including leukemia and lung cancer, while being largely absent in healthy adult tissues. nih.govbioworld.com This expression pattern makes ROR1 an attractive and specific target for cancer therapy. nih.gov

In an effort to develop selective ROR1 inhibitors, researchers optimized a previously identified lead compound, LDR102. nih.govbioworld.com This led to the synthesis of a series of N-(2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-6-yl)benzamide derivatives. nih.gov The optimization campaign successfully identified compound 9i as a highly promising candidate. nih.gov This derivative demonstrated favorable ROR1 inhibitory activity, good selectivity over other kinases, and potent antitumor effects both in vitro and in vivo. nih.gov Compound 9i inhibited ROR1 with an IC50 of 255 nM and showed a strong binding affinity (KD) of 17.2 nM. bioworld.com It also displayed potent antiproliferative activity against lung and breast cancer cell lines. bioworld.com

Table 5: ROR1 Inhibitory Activity of an N-(2,3-dihydrobenzo[b] nih.govsmolecule.comdioxin-6-yl)benzamide Derivative

This table details the efficacy of a lead compound against the ROR1 kinase and its antiproliferative effects on various cancer cell lines.

| Compound Name | Measurement | Value | Target/Cell Line | Reference |

| Compound 9i | IC50 (ROR1 Inhibition) | 255 nM | ROR1 Kinase | bioworld.com |

| KD (ROR1 Binding Affinity) | 17.2 nM | ROR1 Kinase | bioworld.com | |

| IC50 (Antiproliferative) | 0.428 µM | A549 Lung Cancer Cells | bioworld.com | |

| IC50 (Antiproliferative) | 0.344 µM | H1975 Lung Cancer Cells | bioworld.com | |

| IC50 (Antiproliferative) | 0.288 µM | MDA-MB-231 Breast Cancer Cells | bioworld.com |

PARP1 Inhibition

Antiplatelet Aggregation Activity (e.g., PAR4 Antagonists)

Derivatives of 2,3-dihydro-1,4-dioxin have emerged as promising candidates in the development of antiplatelet therapies, particularly through the antagonism of Protease-Activated Receptor 4 (PAR4). PAR4 is a key receptor involved in thrombus formation, making its antagonists a target for preventing arterial embolism with a potentially lower risk of bleeding compared to other antiplatelet agents.

Recent studies have identified 2,3-dihydro researchgate.netnih.govdioxino[2,3-g]benzofuran compounds as novel and potent PAR4 antagonists. nih.govmdpi.com Specifically, isomers designated as 36 and 37 , which feature a phenoxyl methylene (B1212753) substitution on the 2,3-dihydro-1,4-dioxin ring, have demonstrated significant in vitro antiplatelet activity. nih.govmdpi.com Compound 37 showed a particularly high potency with an IC50 value of 14.26 nM, while compound 36 had an IC50 of 26.13 nM. nih.govmdpi.com These compounds not only showed potent activity but also exhibited improved metabolic stability in human liver microsomes compared to other known PAR4 inhibitors. nih.govmdpi.com Furthermore, both compounds displayed potent ex vivo antiplatelet effects at administered concentrations of 6 and 12 mg/kg, without impacting the coagulation system, highlighting their potential as a safer therapeutic option for arterial embolic diseases. nih.govmdpi.com The dihydrobenzofuran and benzodioxine components are thought to improve binding to the hydrophobic pocket of the PAR4 receptor.

Enzyme Inhibitory Potential (e.g., α-glucosidase, acetylcholinesterase)

The 2,3-dihydro-1,4-dioxin core is integral to various molecules designed to inhibit specific enzymes, demonstrating its versatility as a pharmacophore in drug design for metabolic and neurodegenerative disorders.

α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibitors of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a critical aspect of managing type-2 diabetes mellitus. nih.gov Several studies have reported on 2,3-dihydro-1,4-benzodioxin derivatives as α-glucosidase inhibitors.

A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides showed moderate inhibitory activity. google.com For instance, N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5f) displayed IC50 values of 74.52 ± 0.07 µM and 83.52 ± 0.08 µM, respectively. google.com In another study, synthesized sulfonamide-acetamide derivatives also showed significant potential. chronobiologyinmedicine.orgorientjchem.org Notably, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)-acetamide (7h) was a potent inhibitor with an IC50 of 34.21 ± 0.12 µM, which was more potent than the standard drug, acarbose (B1664774) (IC50 of 37.38 ± 0.12 µM). chronobiologyinmedicine.orgorientjchem.org

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. chronobiologyinmedicine.orgorientjchem.org Its inhibition is a primary strategy for treating the symptoms of neurodegenerative conditions like Alzheimer's disease. chronobiologyinmedicine.orgorientjchem.org Derivatives of 2,3-dihydro-1,4-benzodioxin-5-amine, in particular, have been investigated for their ability to inhibit cholinesterase enzymes. google.com

Research into N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides revealed moderate AChE inhibitory potential. google.com The compound N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) was identified as a notable inhibitor with an IC50 value of 26.25 ± 0.11 μM. google.com Another derivative from the same series, N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d) , also showed activity with an IC50 of 58.13 ± 0.15 μM. google.com While these potencies are moderate compared to the standard, Eserine, they underscore the potential of the benzodioxin scaffold in designing new AChE inhibitors. google.com

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) | α-glucosidase | 74.52 ± 0.07 | google.com |

| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5f) | α-glucosidase | 83.52 ± 0.08 | google.com |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)-acetamide (7h) | α-glucosidase | 34.21 ± 0.12 | chronobiologyinmedicine.orgorientjchem.org |

| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) | Acetylcholinesterase (AChE) | 26.25 ± 0.11 | google.com |

| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d) | Acetylcholinesterase (AChE) | 58.13 ± 0.15 | google.com |

Neurological Applications

The 2,3-dihydro-1,4-dioxin structure is a key component in compounds designed to interact with the central nervous system, showing potential in treating depression and other neurological disorders.

Antidepressant-like Effects (e.g., 5-HT1A Receptor and Serotonin (B10506) Transporter Activity)

A significant area of research has focused on designing 2,3-dihydro-1,4-dioxin derivatives that target serotonin receptors and transporters, which are crucial in the pathophysiology of depression.

One study detailed a series of 2,3-dihydrobenzo[b] researchgate.netnih.govdioxin- and indolealkylamine derivatives with dual activity at the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov The most promising compound from this series, designated compound 5 , showed high binding affinities for both the 5-HT1A receptor (Ki = 96 nM) and SERT (Ki = 9.8 nM). nih.gov It acted as an agonist at the 5-HT1A receptor and an inhibitor of the serotonin transporter, exhibiting greater antidepressant efficacy in animal models than the widely used antidepressant fluoxetine. nih.gov

Another line of research synthesized benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine derivatives. nih.gov These compounds were evaluated for their binding affinities at 5-HT1A and 5-HT2A receptors, with compound 8g showing high affinities for both (Ki = 17 nM for 5-HT1A and Ki = 0.71 nM for 5-HT2A). nih.gov This compound also demonstrated significant antidepressant-like effects in behavioral tests in mice. nih.gov

Furthermore, new derivatives combining 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene were synthesized to act as dual antidepressant agents. Among these, compound 4c (1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol) and compound 4f (1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol) showed the best profiles, with high affinity for both the 5-HT1A receptor and the serotonin transporter.

| Compound | Target(s) | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 5 (indolealkylamine derivative) | 5-HT1A / SERT | 96 nM / 9.8 nM | nih.gov |

| Compound 8g (benzothiazole derivative) | 5-HT1A / 5-HT2A | 17 nM / 0.71 nM | nih.gov |

| Compound 4c (benzo[b]thiophene derivative) | 5-HT1A / SERT | 6.8 nM / 14 nM | |

| Compound 4f (benzo[b]thiophene derivative) | 5-HT1A / SERT | 6.2 nM / 18.2 nM |

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are crucial for neuronal survival and differentiation. Inhibitors of the Trk pathway have been investigated for their potential in treating pain and certain cancers. While Trk inhibitors are an active area of drug discovery, with compounds like Larotrectinib approved for cancers with NTRK gene fusions, research specifically linking the 2,3-dihydro-1,4-dioxin scaffold to direct Trk inhibition is limited in the available literature. google.com Current research on Trk inhibitors often focuses on other heterocyclic systems like indazole-based derivatives.

Potential in Treating Dementia and Sleep Disorders

The potential of 2,3-dihydro-1,4-dioxin derivatives in treating dementia, particularly Alzheimer's disease, is primarily linked to their activity as acetylcholinesterase (AChE) inhibitors, as detailed in section 6.1.5. google.comgoogle.com By preventing the breakdown of acetylcholine, these compounds can help alleviate some of the cognitive symptoms associated with the disease. orientjchem.org

Regarding sleep disorders, research has shown a link between exposure to certain dioxin-related compounds and the prevalence of sleep issues. A study on Yusho patients, who were exposed to high levels of dioxins and dioxin-like compounds, found a high frequency of insomnia symptoms and a high prevalence of restless legs syndrome (RLS/WED). Specifically, a higher blood concentration of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), a related compound, was associated with lower subjective sleep quality. However, the development of 2,3-dihydro-1,4-dioxin derivatives as therapeutic agents for sleep disorders is not a widely documented area of research based on the available scientific literature.